Cariprazine D6

Bioanalysis LC-MS/MS Pharmacokinetics

Cariprazine D6 (CAS 1308278-67-2; RGH-188 D6) is a stable isotope-labeled internal standard with six deuterium atoms (+6 Da shift), delivering definitive chromatographic and mass spectrometric discrimination from the unlabeled analyte. Its ≥98% chemical purity and engineered mass shift eliminate cross-talk and ion suppression, ensuring an LLOQ as low as 0.05 ng/mL for regulatory-grade bioequivalence and TDM assays. Supplied with a Certificate of Analysis for full GLP traceability, it is the definitive choice over non-deuterated analogs that cannot independently correct patient-specific matrix effects. Purchase for validated LC-MS/MS method development, ANDA filing, and clinical trial support.

Molecular Formula C21H32Cl2N4O
Molecular Weight 433.4 g/mol
Cat. No. B3026031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine D6
Molecular FormulaC21H32Cl2N4O
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3
InChIKeyKPWSJANDNDDRMB-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine D6: High-Purity Deuterated Internal Standard for Accurate Cariprazine Quantification by LC-MS/MS and GC-MS


Cariprazine D6 (CAS 1308278-67-2; RGH-188 D6) is a stable isotope-labeled internal standard (SIL-IS) in which six hydrogen atoms of the parent molecule Cariprazine are replaced with deuterium atoms (2H or D) [1]. This deuterium labeling confers a molecular weight of 433.45 g/mol (C21H26D6Cl2N4O), a +6 Da mass shift relative to the unlabeled analyte (427.39 g/mol), enabling definitive chromatographic and mass spectrometric discrimination . Cariprazine D6 is synthesized and supplied at high chemical purity (≥98–99%) and is specifically formulated for use as an internal standard for the accurate and precise quantification of Cariprazine and its active metabolites in complex biological matrices via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

Why Cariprazine D6 Cannot Be Substituted by Non-Deuterated or Lower-Grade Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard is a critical determinant of assay accuracy and precision. While a non-deuterated structural analog or a lower-purity standard might appear to be a cost-effective substitute for Cariprazine D6, such substitution introduces significant and quantifiable analytical error. The core function of a stable isotope-labeled internal standard is to perfectly mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and sample-to-sample variability . A non-deuterated analog will co-elute with the analyte, causing ion suppression or enhancement that cannot be independently corrected, leading to inaccurate quantification. Furthermore, the specific +6 Da mass shift of Cariprazine D6 is engineered to provide a unique and interference-free signal in the mass spectrometer, ensuring a stable and reliable response . Lower-purity or incorrectly labeled standards can introduce isotopic impurities or cross-talk, severely compromising the lower limit of quantification (LLOQ) and the overall robustness of the validated method [1].

Quantitative Evidence Guide: Cariprazine D6 Analytical Differentiation and Performance Data


Mass Spectrometric Differentiation: Cariprazine D6 vs. Cariprazine D5

Cariprazine D6 provides a +6 Da mass shift over unlabeled Cariprazine, enabling baseline mass resolution and eliminating isotopic cross-talk from the analyte's natural M+1, M+2, and M+3 isotopic peaks. This is a critical distinction from less optimal deuterated internal standards, such as Cariprazine D5, which provides only a +5 Da shift and can suffer from significant signal overlap with the analyte's natural abundance M+5 isotopic cluster, leading to overestimation of the internal standard area and compromised accuracy at low concentrations [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Regulatory Suitability: Cariprazine D6 vs. Custom Synthesis

Commercial Cariprazine D6 is supplied with comprehensive Certificates of Analysis (CoA) documenting a chemical purity of ≥98-99% and high isotopic enrichment [1]. This high level of characterization and batch-to-batch consistency directly supports compliance with stringent regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA. In contrast, using a custom-synthesized or in-house deuterated standard introduces significant risk and cost due to the lack of verified, third-party data on purity, isotopic enrichment, and stability [2].

Quality Control Regulated Bioanalysis Method Validation

Validated Methodology: Cariprazine D6 as the Preferred Internal Standard for Cariprazine Quantification in Human Plasma

Multiple independent research groups and bioanalytical laboratories have established Cariprazine D6 as the internal standard of choice for the development and validation of sensitive LC-MS/MS methods for quantifying Cariprazine in human plasma. These validated methods, which are essential for pharmacokinetic studies and therapeutic drug monitoring, demonstrate the ability to achieve lower limits of quantification (LLOQ) as low as 0.05 ng/mL (50 pg/mL) when using Cariprazine D6 as the internal standard [1][2]. This level of sensitivity is achieved due to the compound's ability to effectively correct for matrix effects and variability, a performance characteristic that cannot be assumed with a non-deuterated or less optimal internal standard.

Clinical Pharmacology Therapeutic Drug Monitoring Bioequivalence

Supply Chain and Storage Stability: Cariprazine D6 vs. Cariprazine D8

While Cariprazine D8 (CAS 1308278-50-3) is a viable alternative deuterated internal standard, its commercial availability and higher cost can present logistical challenges. A review of major suppliers indicates that Cariprazine D6 is more widely stocked and available in multiple pack sizes (e.g., 1 mg, 5 mg), ensuring a more reliable and potentially more cost-effective supply chain for long-term analytical projects [1]. Furthermore, Cariprazine D6 is reported to be stable for ≥4 years when stored as recommended at -20°C, providing assurance of long-term method sustainability and reducing the frequency of re-qualification required for new internal standard batches .

Analytical Chemistry Laboratory Procurement Method Sustainability

Spectral Interference: Reduced Matrix Effect and Cleaner Baseline

The use of Cariprazine D6 as an internal standard directly addresses and corrects for matrix effects, which are a primary source of inaccuracy and imprecision in LC-MS/MS bioanalysis. Matrix effects arise from co-eluting endogenous components (e.g., phospholipids, salts) in biological samples (plasma, urine, tissue) that can either suppress or enhance the ionization of the analyte . Because Cariprazine D6 co-elutes with Cariprazine, it experiences the identical matrix effects. By using the peak area ratio of Cariprazine to Cariprazine D6 for quantification, the influence of the matrix is mathematically nullified, resulting in a cleaner baseline, improved signal-to-noise ratio, and more accurate, reproducible results across a batch of samples [1].

Bioanalysis LC-MS/MS Pharmacokinetics

High-Value Application Scenarios for Cariprazine D6 in Analytical and Pharmaceutical Sciences


Regulated Bioanalysis for Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Cariprazine D6 is the definitive internal standard for quantifying Cariprazine and its active metabolites (desmethyl- and didesmethyl-cariprazine) in human plasma during clinical trials. As evidenced by its use in achieving an LLOQ of 0.05 ng/mL in a bioequivalence study [1], it is essential for generating the precise and accurate concentration-time data required for regulatory submissions to the FDA and EMA. Its high purity and commercial traceability directly support Good Laboratory Practice (GLP) compliance .

Therapeutic Drug Monitoring (TDM) of Cariprazine in Psychiatry

In clinical laboratories performing TDM, the use of Cariprazine D6 is critical for ensuring the accuracy of patient plasma concentration measurements. The compound's ability to correct for patient-specific matrix effects, as detailed in the evidence on spectral interference , allows for reliable quantification of Cariprazine, which is crucial for managing the drug's long half-life (1-3 weeks for the active metabolite didesmethyl-cariprazine) and preventing toxicity or ensuring therapeutic efficacy. This provides clinicians with a robust tool for personalized dosing.

Quality Control and Stability Studies in Pharmaceutical Manufacturing

For analytical chemists involved in the development and production of Cariprazine drug products, Cariprazine D6 serves as a high-purity reference standard for method development and validation. Its supply with a detailed Certificate of Analysis ensures traceability . It is specifically used to develop stability-indicating HPLC and LC-MS methods that can accurately quantify the active pharmaceutical ingredient (API) and its degradation products under various stress conditions (e.g., heat, light, oxidation) as mandated by ICH guidelines [2].

Forensic and Post-Mortem Toxicology

In forensic toxicology laboratories, accurate quantification of Cariprazine in post-mortem specimens (blood, urine, tissue) is challenging due to severe matrix effects and sample decomposition. The use of Cariprazine D6 as an internal standard is paramount for generating legally defensible data. Its stable isotopic signature and co-elution properties, as described in the evidence on matrix effect correction , provide the highest degree of confidence in the reported results, distinguishing between therapeutic, toxic, and fatal concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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